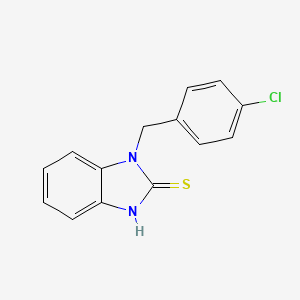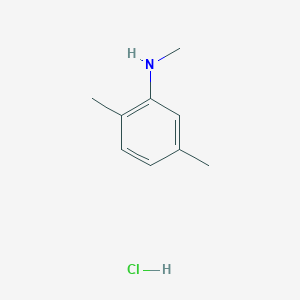
N,2,5-trimethylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,5-trimethylaniline hydrochloride is an organic compound with the molecular formula C9H14ClN and a molecular weight of 171.67 . It is a powder in physical form and is used in several fields of research and industry.
Molecular Structure Analysis
The molecular structure of N,2,5-trimethylaniline hydrochloride consists of a benzene ring with three methyl groups and an amine group attached to it. The hydrochloride part indicates that the compound forms a salt with hydrochloric acid .
Physical And Chemical Properties Analysis
N,2,5-trimethylaniline hydrochloride is a powder . It has a molecular weight of 171.67 . The compound is stored at room temperature .
Aplicaciones Científicas De Investigación
Microbial Metabolism and Cardiovascular Diseases : Trimethylamine N-oxide (TMAO) is a gut-microbiota-dependent metabolite generated from dietary nutrients like choline, betaine, and L-carnitine. Elevated TMAO levels have been linked to an increased risk of cardiovascular diseases. This association underlines the importance of studying microbial metabolism in relation to heart health and suggests potential areas of research for related compounds in understanding and treating cardiovascular conditions (Wang et al., 2015).
Impact on Chronic Diseases : Besides cardiovascular health, TMAO levels have been positively correlated with risks for other chronic diseases, including kidney failure, diabetes, and cancer. These findings hint at a broader impact of trimethylamine-related metabolism on systemic health and disease, offering another avenue for research into similar compounds (Ufnal et al., 2015).
Biomarker Potential : Given its association with disease states, TMAO has been explored as a potential biomarker for predicting the risk of cardiovascular and other chronic diseases. Research into related trimethylamine compounds could therefore focus on identifying new biomarkers for disease diagnosis, prognosis, and monitoring (Zeisel & Warrier, 2017).
Therapeutic Targets : The enzymatic pathways involved in the production and metabolism of TMAO and related compounds represent potential therapeutic targets. Inhibiting specific steps in these pathways could offer new strategies for treating diseases associated with altered trimethylamine metabolism (Velasquez et al., 2016).
Diet and Microbiome Interactions : Research into TMAO also highlights the significant impact of diet and gut microbiome interactions on health. By understanding how dietary components like L-carnitine are metabolized into compounds such as TMAO, researchers can explore interventions to modulate these processes for health benefits (Koeth et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
N,2,5-trimethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-4-5-8(2)9(6-7)10-3;/h4-6,10H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGFMJDVKUNPOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193388-51-0 |
Source


|
| Record name | N,2,5-trimethylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


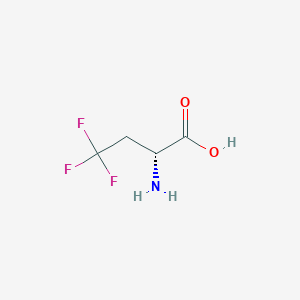
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(3,5-dimethyl-piperidin-1-yl)-acetamide](/img/structure/B2657996.png)
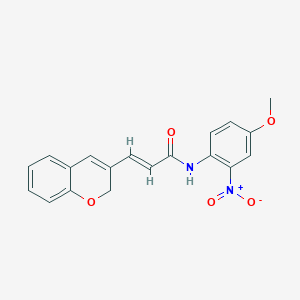

![N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2658000.png)
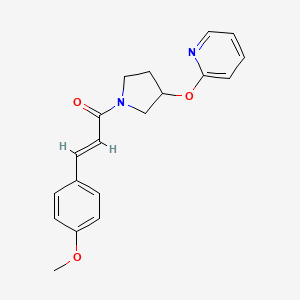

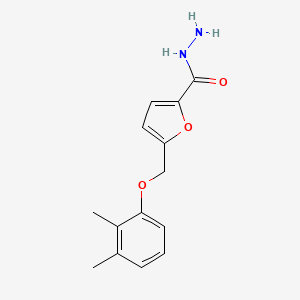
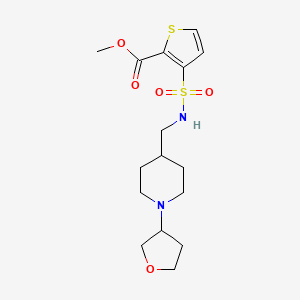
![Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2658009.png)
![4-bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2658010.png)
![Methyl 3-[{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2658011.png)
